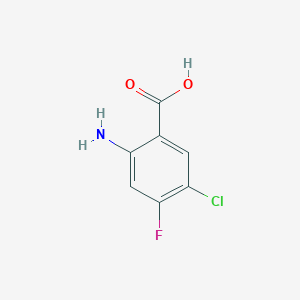

2-Amino-5-chloro-4-fluorobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-chloro-4-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTFCXMNTJYSFIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351367-77-6 | |

| Record name | 2-amino-5-chloro-4-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-5-chloro-4-fluorobenzoic acid chemical properties

An In-Depth Technical Guide to 2-Amino-5-chloro-4-fluorobenzoic Acid: Properties, Applications, and Protocols

Introduction

This compound is a polysubstituted aromatic compound that serves as a crucial building block in the synthesis of complex organic molecules. Its unique arrangement of an amino group, a carboxylic acid, and two distinct halogen atoms (chlorine and fluorine) on a benzene ring imparts a versatile reactivity profile. This makes it a valuable intermediate, or synthon, for the pharmaceutical and agrochemical industries.[1] The presence of the fluorine atom is particularly significant, as its incorporation into drug candidates can enhance metabolic stability, binding affinity, and lipophilicity, ultimately improving pharmacokinetic and pharmacodynamic properties.[2]

This guide provides a comprehensive overview of the chemical and physical properties of this compound, its reactivity, key applications in research and development, and detailed protocols for its safe handling and use in a laboratory setting. The information is tailored for researchers, chemists, and professionals in drug discovery and development who require a deep technical understanding of this important chemical intermediate.

Chemical Identity and Structure

The structural foundation of this compound is an anthranilic acid core, further substituted with chlorine and fluorine atoms. This substitution pattern creates a unique electronic and steric environment that dictates its chemical behavior.

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 351367-77-6 |

| Molecular Formula | C₇H₅ClFNO₂[3] |

| Molecular Weight | 189.57 g/mol [3] |

| InChI Key | VTFCXMNTJYSFIR-UHFFFAOYSA-N[3] |

| Canonical SMILES | C1=C(C(=C(C=C1N)F)Cl)C(=O)O |

Physicochemical Properties

The physical properties of this compound are characteristic of a solid organic acid. These properties are critical for determining appropriate solvents, reaction conditions, and storage protocols.

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Appearance | Solid | [3] |

| Purity | Typically ≥95% | [3] |

| Melting Point | Data not consistently available in searched literature. Related isomers like 2-Amino-5-fluorobenzoic acid melt at 181-183 °C. | N/A |

| Boiling Point | 360.2 ± 42.0 °C (Predicted for isomer) | [4] |

| Density | 1.574 ± 0.06 g/cm³ (Predicted for isomer) | [4] |

| Solubility | Soluble in DMF and DMSO. Limited solubility in PBS (pH 7.2). (Data for 2-Amino-5-fluorobenzoic acid) |[5] |

Note: Some physical data, such as boiling point and density, are predicted values for a structural isomer and should be used as an estimation.

Spectroscopic Analysis

Spectroscopic methods are essential for the structural confirmation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Would show distinct signals for the two aromatic protons and the protons of the amino and carboxylic acid groups. The chemical shifts and coupling constants would be influenced by the electronic effects of the fluorine, chlorine, amino, and carboxyl substituents.

-

¹³C NMR : Would reveal seven unique carbon signals corresponding to the aromatic ring carbons and the carboxyl carbon.

-

¹⁹F NMR : A crucial technique for fluorine-containing compounds, this would show a singlet for the single fluorine atom, confirming its presence and chemical environment.

-

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by absorption bands corresponding to its functional groups. Key expected peaks include N-H stretching vibrations for the amine, a broad O-H stretch for the carboxylic acid, a sharp C=O stretch for the carbonyl group, and C-F and C-Cl stretching vibrations. A study on the related 2-amino-5-fluorobenzoic acid provides insight into the vibrational spectra of such molecules.[6]

-

Mass Spectrometry (MS) : Mass spectrometry would confirm the molecular weight of the compound (189.57 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition of C₇H₅ClFNO₂. The fragmentation pattern would show characteristic losses of COOH, NH₂, and halogen atoms.

Reactivity and Synthetic Applications

The reactivity of this compound is governed by its three primary functional groups: the carboxylic acid, the aromatic amine, and the halogenated benzene ring. This trifunctional nature makes it a versatile synthon.[1]

-

Carboxylic Acid Group (-COOH) : This group readily undergoes standard reactions such as esterification and amidation.[1] These transformations are often employed to protect the acid functionality or to introduce new functional groups for further synthesis. For example, it can be converted to its methyl ester, 2-Amino-5-chloro-4-fluoro-benzoic acid methyl ester.

-

Amino Group (-NH₂) : The nucleophilic amino group can participate in reactions like acylation, alkylation, and diazotization. Its reactivity allows for the construction of heterocyclic systems, which are common scaffolds in medicinal chemistry.

-

Aromatic Ring : The electron-donating amino group activates the ring towards electrophilic substitution, while the halogens are deactivating. The positions of the substituents direct further reactions, offering pathways to complex, specifically substituted aromatic compounds.

Key Application: Synthesis of Heterocycles

A primary application of substituted anthranilic acids is in the synthesis of quinazolinones and related heterocyclic structures. Structurally similar 2-amino-5-chlorobenzoic acid is used as a starting material to synthesize 6-chloroquinazoline derivatives, which have been investigated as p21-activated kinase 4 (PAK4) inhibitors.[1][7] The general workflow involves the reaction of the anthranilic acid with a reagent that provides the necessary atoms to form the second ring, followed by cyclization.

Caption: Conceptual workflow for synthesizing quinazolinone derivatives.

Safety, Handling, and First Aid

This compound and its structural isomers are classified as hazardous chemicals. Adherence to strict safety protocols is mandatory to prevent exposure and ensure a safe laboratory environment. The following information is synthesized from safety data sheets for structurally related compounds.

Hazard Identification

-

Acute Toxicity : Toxic if swallowed.[8]

-

Respiratory Irritation : May cause respiratory irritation.[8][10]

Mandatory Handling Protocol

This protocol outlines the minimum requirements for safely handling this compound powder.

-

Engineering Controls :

-

Personal Protective Equipment (PPE) :

-

Hand Protection : Wear chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves properly after use.[8][11]

-

Eye Protection : Use tight-sealing safety goggles or a face shield.[8]

-

Body Protection : Wear a lab coat and appropriate protective clothing. Safety shoes are recommended.[8]

-

Respiratory Protection : If ventilation is inadequate or dust is generated, use a NIOSH/MSHA-approved respirator with a particulate filter.[8][9]

-

-

Handling and Storage :

First-Aid Measures

-

If Swallowed : Rinse mouth. Seek immediate medical attention.[12]

-

If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8][12]

-

On Skin : Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[8][12]

-

In Eyes : Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8][12]

Caption: A workflow diagram for the safe handling of chemical powders.

Conclusion

This compound stands out as a highly functionalized and valuable chemical intermediate. Its distinct pattern of amino, carboxyl, chloro, and fluoro substituents provides a rich platform for synthetic chemists to build complex molecular architectures. While its primary utility lies in creating novel heterocyclic compounds for the pharmaceutical and agrochemical sectors, its full potential continues to be explored. A thorough understanding of its chemical properties, reactivity, and stringent safety requirements is paramount for harnessing its capabilities effectively and responsibly in a research and development setting.

References

-

PubChem. 2-Amino-4-chloro-5-fluorobenzoic acid. National Center for Biotechnology Information. [Link]

-

ChemBK. 2-Amino-4-chloro-5-fluorobenzoic acid. [Link]

-

Xavier, T. S., & Joe, I. H. (2011). FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(2), 332–337. [Link]

-

Supporting Information. Angewandte Chemie International Edition, 57(23), 7205-7209. [Link]

- Google Patents.

-

Amerigo Scientific. 4-Amino-2-chloro-5-fluorobenzoic acid. [Link]

- Google Patents.

-

Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

-

PubChem. 2-Amino-5-chlorobenzoic acid. National Center for Biotechnology Information. [Link]

- Google Patents. Method for producing 2-amino-4-fluorobenzoic acid.

-

Anshul Specialty Molecules. 2-Amino-5-Chloro Benzoic acid. [Link]

-

Autech Industry Co.,Limited. 2-Chloro-4-fluoro-5-aminobenzoic Acid. [Link]

-

SIELC Technologies. Benzoic acid, 5-amino-2-chloro-4-sulfo-. [Link]

-

Xiamen AmoyChem Co., Ltd. The Role of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Discovery. [Link]

-

SpectraBase. 2-Amino-4-fluorobenzoic acid - Optional[ATR-IR] - Spectrum. [Link]

-

ResearchGate. (PDF) 2-Amino-5-fluorobenzoic acid. [Link]

-

Sreenivasa, S., ManojKumar, K. E., Suchetan, P. A., Palakshamurthy, B. S., & Gunasekaran, K. (2013). 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o362. [Link]

-

Wikipedia. 4-Fluorobenzoic acid. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. caymanchem.com [caymanchem.com]

- 6. FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

Introduction: The Strategic Value of a Polysubstituted Scaffold

An In-depth Technical Guide to 2-Amino-5-chloro-4-fluorobenzoic Acid: A Core Moiety in Modern Medicinal Chemistry

Executive Summary: this compound is a polysubstituted aromatic compound of significant interest to the pharmaceutical and agrochemical industries.[1] Its unique arrangement of four distinct functional groups on a benzene ring—an amine, a carboxylic acid, a chloro atom, and a fluoro atom—renders it a highly versatile synthon for the construction of complex molecular architectures. The presence of fluorine, in particular, is a key feature, as its incorporation into drug candidates can profoundly enhance critical pharmacological properties such as metabolic stability, receptor binding affinity, and lipophilicity.[2] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, a validated synthetic protocol, key applications in drug discovery, and essential safety and handling procedures for this important chemical intermediate.

In the landscape of drug discovery and development, the efficiency of synthesizing novel molecular entities with desirable therapeutic profiles is paramount. Substituted aminobenzoic acids have long been recognized as foundational scaffolds in medicinal chemistry.[1] this compound (CAS No: 351367-77-6) emerges as a particularly valuable building block due to the strategic placement of its functional groups.

-

The amino group serves as a versatile handle for a wide range of transformations, including acylation, alkylation, and diazotization, allowing for the introduction of diverse side chains.

-

The carboxylic acid moiety is readily converted into esters, amides, or other derivatives, which is crucial for modulating solubility and for forming key interactions with biological targets.[1]

-

The halogens (chloro and fluoro) play a dual role. They modulate the electronic properties of the aromatic ring and provide steric bulk, influencing the molecule's conformation and binding capabilities. The fluorine atom, with its high electronegativity and small size, is especially prized for its ability to improve pharmacokinetic and pharmacodynamic profiles.[2]

This combination of reactive sites makes the compound an ideal starting point for creating diverse chemical libraries for high-throughput screening, accelerating the discovery of new therapeutic agents.[1]

Molecular Structure and Physicochemical Properties

The structural and physical characteristics of this compound are fundamental to its application in chemical synthesis. The IUPAC name for this compound is this compound. Its molecular structure features a benzoic acid backbone with substituents at positions 2 (amino), 4 (fluoro), and 5 (chloro).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 351367-77-6 | [3][4] |

| Molecular Formula | C₇H₅ClFNO₂ | [3][5][6] |

| Molecular Weight | 189.57 g/mol | [3][5][6] |

| Appearance | Solid | [3] |

| Melting Point | >250 °C (decomposes) | [4] |

| InChI Key | VTFCXMNTJYSFIR-UHFFFAOYSA-N | [3] |

Synthesis Protocol and Mechanistic Insights

A common and reliable method for the laboratory-scale preparation of this compound involves the electrophilic chlorination of a commercially available precursor. The protocol described below is based on established procedures.[4]

Experimental Protocol: Synthesis via Electrophilic Chlorination

Objective: To synthesize this compound from 2-Amino-4-fluorobenzoic acid.

Materials:

-

2-Amino-4-fluorobenzoic acid (1 equivalent)

-

N-Chlorosuccinimide (NCS) (0.95 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated sodium chloride solution (brine)

-

Ice water

Procedure:

-

Dissolve 2-Amino-4-fluorobenzoic acid (e.g., 50 g, 322.6 mmol) in N,N-dimethylformamide (DMF) (e.g., 700 mL) in a suitable reaction flask.[4]

-

To this solution, add N-chlorosuccinimide (NCS) (e.g., 41 g, 305.5 mmol) in portions at room temperature.[4]

-

Heat the reaction mixture to 50 °C and stir for approximately 5 hours.[4] Monitor the reaction progress using an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into a beaker containing ice water to precipitate the crude product.[4]

-

Collect the resulting solid by vacuum filtration.

-

Dissolve the solid in ethyl acetate (EtOAc) and wash with a saturated sodium chloride solution.[4]

-

Extract the aqueous layer with ethyl acetate (e.g., 3 x 200 mL) to recover any dissolved product.[4]

-

Combine all organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the organic solution under reduced pressure to yield the final product, this compound, typically as a brown solid.[4]

Causality and Experimental Rationale

-

Choice of Reagents: 2-Amino-4-fluorobenzoic acid is the logical precursor. N-Chlorosuccinimide (NCS) is selected as the chlorinating agent because it is a mild and effective source of electrophilic chlorine (Cl⁺), which is well-suited for activated aromatic rings. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. The position para to the amino group is already occupied by the fluorine, and the position ortho to the amino group and meta to the carboxylic acid (C5) is the most sterically accessible and electronically favorable site for chlorination.

-

Solvent and Temperature: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the ionic mechanism of the electrophilic aromatic substitution. Heating to 50 °C provides the necessary activation energy to drive the reaction to completion within a reasonable timeframe without causing significant decomposition.[4]

-

Workup Procedure: Pouring the reaction mixture into ice water causes the organic product, which has low aqueous solubility, to precipitate, providing an efficient initial purification and separation from the water-soluble DMF and succinimide byproduct. The subsequent solvent extraction with ethyl acetate ensures maximum recovery of the product from the aqueous phase.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery

The true value of this compound lies in its role as a versatile scaffold. Its multiple functional groups can be selectively addressed to build a wide array of more complex molecules. For instance, related aminobenzoic acid derivatives are foundational to the synthesis of various therapeutic agents, including anti-inflammatory drugs and receptor antagonists.[1][7]

The general strategy involves using the carboxylic acid and amino groups as primary points for diversification:

-

Amide Bond Formation: The carboxylic acid can be coupled with a diverse library of amines to generate a series of amides. This is a cornerstone reaction in medicinal chemistry, used to construct peptidomimetics and other structures that interact with biological targets.

-

N-Functionalization: The amino group can be acylated, sulfonylated, or used in reductive amination to introduce a second point of diversity, allowing for fine-tuning of the molecule's properties.

This dual-functional approach enables the rapid generation of compound libraries for screening against biological targets like protein kinases, proteases, or G-protein coupled receptors.

Conceptual Drug Discovery Pathway

Caption: Conceptual pathway for drug discovery using the target scaffold.

Analytical Characterization: A Self-Validating Framework

To ensure the identity and purity of a synthesized batch of this compound, a combination of standard analytical techniques is employed. A sample that meets the following criteria can be confidently identified as the correct, pure compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should display distinct signals corresponding to the different types of protons. Expected signals include two singlets or doublets in the aromatic region (typically 6.5-8.0 ppm), a broad singlet for the two amine (NH₂) protons which may exchange with D₂O, and a very broad singlet for the carboxylic acid (COOH) proton at the downfield end of the spectrum (>10 ppm). The fluorine atom will cause additional splitting (coupling) of the adjacent aromatic proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show seven distinct carbon signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups, with the carboxylic acid carbon appearing significantly downfield (~170 ppm).

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands indicating the presence of the key functional groups:

-

A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

-

N-H stretching from the primary amine (~3300-3500 cm⁻¹).

-

A strong C=O (carbonyl) stretch from the carboxylic acid (~1680-1710 cm⁻¹).

-

C-F and C-Cl stretching bands in the fingerprint region (~1000-1400 cm⁻¹).

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular formula by providing an accurate mass measurement of the molecular ion. The mass spectrum will also display a characteristic isotopic pattern for a molecule containing one chlorine atom, with a prominent M+2 peak that is approximately one-third the intensity of the molecular ion peak (M+).

Safety, Handling, and Storage

As a laboratory chemical, this compound and its structural analogs require careful handling to minimize risk.[8][9]

-

Hazard Identification: Based on data for similar compounds, it is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[8][9][10] Some related compounds are toxic if swallowed.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep away from incompatible materials such as strong oxidizing agents.[9]

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[11]

-

Skin Contact: Wash off immediately with soap and plenty of water.[11]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[11]

-

In all cases of significant exposure, seek immediate medical attention.[8]

-

Conclusion

This compound stands out as a high-value intermediate in synthetic chemistry. Its molecular structure is intelligently poised for elaboration, offering multiple, distinct reaction sites that can be leveraged by medicinal chemists to build novel and diverse molecular libraries. The strategic inclusion of both chlorine and fluorine atoms provides a means to fine-tune the electronic and steric properties of resulting compounds, ultimately aiding in the design of more effective and safer therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to unlock its full potential in the advancement of drug discovery.

References

-

2-Amino-4-chloro-5-fluorobenzoic acid - ChemBK. (n.d.). Retrieved January 6, 2026, from [Link]

-

2-Amino-4-chloro-5-fluorobenzoic acid | C7H5ClFNO2 | CID 14668145 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]

- CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents. (n.d.).

- JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google Patents. (n.d.).

-

Preparation of 2-amino-5-chlorobenzoic acid - PrepChem.com. (n.d.). Retrieved January 6, 2026, from [Link]

-

2-Amino-5-Chloro Benzoic acid - Anshul Specialty Molecules. (n.d.). Retrieved January 6, 2026, from [Link]

- CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof - Google Patents. (n.d.).

-

The Role of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Discovery. (2026). Retrieved January 6, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 2-Amino-5-chloro-4-fluoro-benzoic acid | 351367-77-6 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. 2-Amino-4-chloro-5-fluorobenzoic acid | C7H5ClFNO2 | CID 14668145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

2-Amino-5-chloro-4-fluorobenzoic acid CAS number 351367-77-6

An In-Depth Technical Guide to 2-Amino-5-chloro-4-fluorobenzoic acid (CAS: 351367-77-6)

Introduction

This compound is a polysubstituted aromatic compound of significant interest to the pharmaceutical and agrochemical industries.[1] As a trifunctional building block, it incorporates an amino group, a carboxylic acid, and two distinct halogen atoms (chloro and fluoro) on a benzene ring. This unique arrangement of functional groups provides a versatile scaffold for the synthesis of complex molecular architectures and libraries of novel compounds for biological screening.[1] Its structural relatives are known intermediates in the development of therapeutic agents, including receptor antagonists and anti-inflammatory drugs.[1] This guide serves as a technical resource for researchers and drug development professionals, offering insights into its properties, synthesis, applications, and handling.

Physicochemical and Structural Properties

The identity and purity of a chemical building block are paramount for reproducible and successful synthesis. This compound is a solid at room temperature, and its key properties are summarized below.[2]

| Property | Value | Source |

| CAS Number | 351367-77-6 | |

| Molecular Formula | C₇H₅ClFNO₂ | [2] |

| Molecular Weight | 189.57 g/mol | [2] |

| Appearance | Solid | [2] |

| Predicted Density | 1.574 ± 0.06 g/cm³ | [3] |

| Predicted Boiling Point | 360.2 ± 42.0 °C | [3] |

| Predicted pKa | 4.37 ± 0.10 | [3] |

The structural arrangement of the functional groups is critical to its reactivity and utility in synthesis.

Caption: Chemical structure of this compound.

Synthesis and Chemical Reactivity

Conceptual Synthetic Pathway

A plausible synthetic strategy could involve the nitration of a di-halogenated benzoic acid precursor, followed by the reduction of the nitro group to an amine. For instance, a process could start from 3-chloro-4-fluorobenzoic acid.

Caption: Conceptual synthetic workflow for this compound.

This approach involves:

-

Nitration: Electrophilic aromatic substitution to introduce a nitro group onto the 3-chloro-4-fluorobenzoic acid ring. The directing effects of the existing substituents (ortho-para directing F and Cl, meta directing -COOH) would favor nitration at the 2-position.

-

Reduction: The resulting nitro-intermediate is then reduced to the primary amine using standard methods, such as catalytic hydrogenation (e.g., H₂ over a palladium-on-carbon catalyst), to yield the final product.[4]

Chemical Reactivity

The molecule's reactivity is governed by its three functional groups:

-

Carboxylic Acid (-COOH): This group readily undergoes typical reactions such as esterification (reaction with alcohols) and amidation (reaction with amines) to form esters and amides, respectively. These transformations are crucial for modifying solubility, polarity, and for creating key intermediates for further synthesis.[1]

-

Amino Group (-NH₂): The nucleophilic amino group can be acylated, alkylated, or used in diazotization reactions. The classic Balz-Schiemann reaction, where an aromatic amino group is converted into a diazonium tetrafluoroborate salt which then yields an aryl fluoride upon heating, exemplifies the utility of this group in introducing fluorine, though in this molecule it is already present.[1]

-

Aromatic Ring: The electron-donating amino group and the electron-withdrawing halogens and carboxylic acid group influence the reactivity of the aromatic ring towards further electrophilic or nucleophilic aromatic substitution.

Applications in Drug Discovery and Development

Substituted aminobenzoic acids are fundamental scaffolds in medicinal chemistry.[1] this compound serves as a valuable synthon for generating diverse molecular structures for biological evaluation.

-

Pharmaceutical Intermediates: It is a key building block for the synthesis of active pharmaceutical ingredients (APIs).[5] Structurally related aminofluorobenzoic acids are known intermediates in the synthesis of various therapeutic agents.[1][6]

-

Compound Libraries: The presence of multiple reactive sites allows for its use in combinatorial chemistry to create libraries of novel compounds. These libraries can then be screened for biological activity against various therapeutic targets, accelerating the drug discovery process.[1]

-

Agrochemicals: In the agrochemical industry, this compound can be used in the production of herbicides, pesticides, and fungicides, acting as a foundational structure for new crop protection agents.[5]

Analytical Methodologies

Ensuring the purity and identity of this compound is critical for its use in regulated industries. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of non-volatile solids. A reverse-phase method is commonly used for compounds of this nature.

Exemplary HPLC Protocol:

-

Column: A C18 reverse-phase column.

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., water with phosphoric acid) and an organic solvent like acetonitrile.[7]

-

Detection: UV detection at a wavelength determined by the compound's UV absorbance spectrum.

-

Quantification: A calibration curve is generated using standard solutions of known concentrations to determine the concentration of the analyte in a sample.[8]

Caption: General workflow for purity analysis by HPLC.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, confirming the positions of the protons and carbons.

-

Mass Spectrometry (MS): Provides the exact molecular weight of the compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: Helps to identify the key functional groups present, such as the C=O of the carboxylic acid, the N-H stretches of the amine, and C-halogen bonds.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. While a specific Safety Data Sheet (SDS) for CAS 351367-77-6 is not available from the search, data from closely related compounds provide guidance on potential hazards. For example, 2-Amino-5-chloro-3-fluorobenzoic acid and other similar compounds are classified with the following hazards.[9]

| Hazard Statement | Description | GHS Class |

| H301/H302 | Toxic or Harmful if swallowed | Acute Toxicity, Oral |

| H315 | Causes skin irritation | Skin Corrosion/Irritation |

| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single) |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[10] Ensure eyewash stations and safety showers are readily accessible.[10]

-

Personal Protective Equipment:

-

Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[9]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[11]

-

Keep away from incompatible materials such as strong oxidizing agents.[9]

Conclusion

This compound is a highly functionalized chemical intermediate with significant potential in the synthesis of novel compounds for the pharmaceutical and agrochemical sectors. Its unique substitution pattern offers a versatile platform for creating diverse molecular structures. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is crucial for its effective and safe utilization in research and development.

References

-

2-Amino-4-chloro-5-fluorobenzoic acid - ChemBK. (n.d.). Retrieved from [Link]

-

2-Amino-4-chloro-5-fluorobenzoic acid | C7H5ClFNO2 | CID 14668145 - PubChem. (n.d.). Retrieved from [Link]

-

2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid | C7H4BrClFNO2 | CID 118010157 - PubChem. (n.d.). Retrieved from [Link]

- CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents. (n.d.).

-

2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

- CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof - Google Patents. (n.d.).

- JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google Patents. (n.d.).

-

Benzoic acid, 5-amino-2-chloro-4-sulfo- | SIELC Technologies. (2018). Retrieved from [Link]

-

2-Amino-5-Chloro Benzoic acid - Anshul Specialty Molecules. (n.d.). Retrieved from [Link]

-

Unlocking Pharmaceutical Potential: The Role of 2-Amino-4-fluorobenzoic Acid. (n.d.). Retrieved from [Link]

-

Analytical Methods - RSC Publishing. (n.d.). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google Patents [patents.google.com]

- 5. 2-Amino-5-Chloro Benzoic acid [anshulchemicals.com]

- 6. nbinno.com [nbinno.com]

- 7. Benzoic acid, 5-amino-2-chloro-4-sulfo- | SIELC Technologies [sielc.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. fishersci.com [fishersci.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to 2-Amino-5-chloro-4-fluorobenzoic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-Amino-5-chloro-4-fluorobenzoic acid, a key halogenated anthranilic acid derivative. It details the compound's precise chemical identity according to IUPAC nomenclature, physicochemical properties, and spectral characteristics. The guide presents an exemplary synthesis protocol, explaining the rationale behind the procedural steps. Furthermore, it explores the compound's significant role as a versatile building block in medicinal chemistry and drug discovery, supported by its applications in synthesizing advanced pharmaceutical intermediates. Safety, handling, and storage protocols are also outlined to ensure safe laboratory practices. This guide serves as a critical resource for scientists engaged in organic synthesis and pharmaceutical development.

Chemical Identity and Properties

This compound is a substituted aromatic carboxylic acid. These types of compounds, particularly derivatives of anthranilic acid, are foundational in the synthesis of a wide array of pharmaceuticals and functional materials.[1][2][3] The specific arrangement of amino, chloro, and fluoro substituents on the benzoic acid core imparts unique reactivity and makes it a valuable intermediate in drug design.[4]

Nomenclature and Structure

The precise naming and identification of a chemical entity are paramount for scientific accuracy and reproducibility. The structure of the title compound is systematically named based on the substitution pattern on the benzoic acid ring.

-

IUPAC Name : this compound

-

CAS Number : 351367-77-6[5]

-

Molecular Formula : C₇H₅ClFNO₂[5]

-

Synonyms : 5-Chloro-4-fluoroanthranilic acid

The IUPAC name is determined by identifying the principal functional group, the carboxylic acid, which defines the parent name "benzoic acid." The substituents (amino, chloro, and fluoro groups) are then numbered to give them the lowest possible locants, with the carbon of the carboxylic acid designated as position 1.

Visualization of IUPAC Nomenclature

The following diagram illustrates the numbering of the benzene ring and the position of each substituent, confirming the IUPAC name.

Caption: Logical diagram showing substituent positions on the benzoic acid core.

Physicochemical Properties

Quantitative data for this compound is crucial for experimental design, including reaction setup and purification strategies.

| Property | Value | Source |

| Molecular Weight | 189.57 g/mol | [5][6] |

| Appearance | Solid (Typical) | General Knowledge |

| pKa | 4.37 ±0.10 (Predicted) | [7] |

| Boiling Point | 360.2 ±42.0 °C (Predicted) | [7] |

| Density | 1.574 ±0.06 g/cm³ (Predicted) | [7] |

| Storage | Keep in dark place, Inert atmosphere, Room temperature | [8] |

Synthesis and Manufacturing

The synthesis of highly substituted benzoic acids often involves multi-step processes starting from simpler, commercially available materials. The chosen synthetic route must consider yield, purity, cost, and environmental impact. A common approach involves the modification of a pre-existing benzene ring through sequential reactions like nitration, reduction, and halogenation.[9]

Exemplary Synthetic Pathway

A plausible and documented approach for synthesizing related structures like 2-chloro-4-fluorobenzoic acid involves a sequence of diazotization, cyanation, and hydrolysis.[10] This provides a robust framework that can be adapted for the target molecule.

General Synthetic Workflow

This diagram outlines a conceptual workflow for producing substituted benzoic acids, highlighting the key chemical transformations involved.

Caption: Conceptual workflow for the synthesis of substituted benzoic acids.

Detailed Experimental Protocol (Exemplary)

The following protocol is based on established chemical transformations for analogous compounds, such as the hydrolysis of a benzonitrile to a benzoic acid.[10]

Objective: To hydrolyze a substituted 2-chloro-4-fluorobenzonitrile intermediate to form the corresponding benzoic acid.

Materials:

-

2-chloro-4-fluorobenzonitrile (1 eq)

-

10% Potassium Hydroxide (KOH) solution (10 eq)

-

Ethyl Acetate

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous Sodium Sulfate

Procedure:

-

Reaction Setup : In a four-neck flask equipped with a mechanical stirrer and condenser, charge the 2-chloro-4-fluorobenzonitrile (1 eq) and the 10% potassium hydroxide solution (10 eq).[10]

-

Heating : Heat the mixture to 70°C and stir vigorously for 6 hours to ensure complete hydrolysis of the nitrile group.[10]

-

Rationale: The use of a strong base (KOH) and heat is necessary to saponify the nitrile to a carboxylate salt. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up : Cool the reaction mixture to room temperature.

-

Extraction : Perform an extraction with ethyl acetate to remove any unreacted starting material or non-polar impurities. The aqueous phase, containing the potassium salt of the product, is retained.[10]

-

Acidification : Carefully adjust the pH of the aqueous phase to 2-3 using concentrated hydrochloric acid. This protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the solution as a solid.[10]

-

Rationale: The product is insoluble in acidic aqueous solution, allowing for its isolation by precipitation.

-

-

Isolation : Collect the white solid precipitate by vacuum filtration.

-

Purification : The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

-

Drying : Dry the purified solid under vacuum to obtain the final 2-chloro-4-fluorobenzoic acid product.

Applications in Drug Discovery and Development

Halogenated amino acids and their derivatives are critical building blocks in medicinal chemistry.[4] The presence of fluorine, in particular, can significantly enhance a drug molecule's metabolic stability, binding affinity, and lipophilicity. This compound serves as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), especially in oncology and anti-inflammatory research.[2][11]

Derivatives of aminobenzoic acid are known to be integral components in the synthesis of kinase inhibitors, anti-anxiety agents like Diazepam, and various other therapeutic compounds.[1] The specific substitution pattern of this molecule allows for regioselective reactions, enabling chemists to build complex molecular architectures.

Role in Drug Discovery Pipeline

The diagram below illustrates where a key intermediate like this compound fits into the broader pharmaceutical R&D process.

Caption: Role of a key building block in the drug discovery process.

Safety, Handling, and Storage

Proper handling of all chemical reagents is essential for laboratory safety. Based on safety data for analogous compounds, this compound and its precursors should be handled with care.

Hazard Identification

-

Acute Toxicity : May be toxic if swallowed.[12]

-

Respiratory Irritation : May cause respiratory irritation.[12][14]

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Use only in a well-ventilated area, preferably in a chemical fume hood.[12][15] Eyewash stations and safety showers should be readily available.[12][13]

-

Hand Protection : Wear suitable protective gloves (e.g., nitrile rubber) that conform to EN 374 standards.[16]

-

Eye Protection : Use chemical safety goggles or a face shield.[12][15]

-

Skin and Body Protection : Wear a lab coat and appropriate protective clothing.[12]

-

Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[12][15]

Storage and Disposal

-

Storage : Store in a cool, dry, and well-ventilated place.[16] Keep the container tightly closed and store under an inert atmosphere.[8]

-

Incompatible Materials : Avoid contact with strong oxidizing agents.[12][13]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13][15]

Conclusion

This compound is a fine chemical intermediate with significant value in the pharmaceutical and chemical industries. Its well-defined structure, predictable reactivity, and role as a precursor to complex molecules make it an essential tool for researchers and drug developers. Understanding its properties, synthesis, and safe handling procedures is crucial for its effective and responsible use in advancing scientific discovery.

References

-

PubChem. (n.d.). 2-Amino-4-chloro-5-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid.

- Google Patents. (n.d.). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

-

Appretech Scientific Limited. (n.d.). This compound. Retrieved from [Link]

-

ChemBK. (n.d.). 2-Amino-4-chloro-5-fluorobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.

-

PubMed. (2020). Applications of fluorine-containing amino acids for drug design. National Center for Biotechnology Information. Retrieved from [Link]

-

Anshul Specialty Molecules. (n.d.). 2-Amino-5-Chloro Benzoic acid. Retrieved from [Link]

-

Ningbo Inno Pharmachem Co., Ltd. (n.d.). Unlocking Pharmaceutical Potential: The Role of 2-Amino-4-fluorobenzoic Acid. Retrieved from [Link]

-

MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 2-Amino-5-Chloro Benzoic acid [anshulchemicals.com]

- 3. mdpi.com [mdpi.com]

- 4. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. appretech.com [appretech.com]

- 6. 2-Amino-4-chloro-5-fluorobenzoic acid | C7H5ClFNO2 | CID 14668145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. 108288-16-0|2-Amino-4-chloro-5-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 9. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google Patents [patents.google.com]

- 10. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. chemicalbook.com [chemicalbook.com]

Introduction: The Strategic Importance of Substituted Anthranilic Acids

An In-depth Technical Guide to the Synthesis of 2-Amino-5-chloro-4-fluorobenzoic Acid

This compound is a highly functionalized aromatic compound that serves as a critical building block in the development of complex organic molecules. As a substituted anthranilic acid, its unique arrangement of an amino group, a carboxylic acid, and two distinct halogen atoms (chlorine and fluorine) on a benzene ring offers a versatile platform for synthetic chemists. The electronic properties conferred by these substituents significantly influence the molecule's reactivity, making it a valuable precursor in medicinal chemistry for the synthesis of pharmaceuticals and in materials science.[1][2] The strategic incorporation of fluorine, in particular, is a widely recognized strategy in modern drug design to enhance metabolic stability, binding affinity, and lipophilicity.[1] This guide provides a detailed exploration of the primary synthetic pathways to this valuable compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Synthetic Pathways and Mechanistic Insights

The synthesis of this compound can be approached from several distinct precursors. The choice of a specific route is often dictated by the availability and cost of starting materials, desired purity, scalability, and environmental impact. We will explore the most prevalent and chemically sound methodologies.

Pathway 1: Electrophilic Nitration of a Halogenated Benzoic Acid Precursor

A direct and common strategy commences with the functionalization of a pre-existing halogenated benzoic acid ring.[1] This pathway is advantageous due to its straightforward nature, typically involving a two-step sequence: electrophilic nitration followed by reduction of the introduced nitro group.

Overall Scheme:

Caption: Nitration followed by reduction of 2-chloro-4-fluorobenzoic acid.

Causality and Experimental Considerations:

-

Step 1: Electrophilic Nitration: The synthesis begins with the nitration of 2-chloro-4-fluorobenzoic acid. This is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The existing substituents on the benzene ring direct the position of the incoming nitro group. The carboxylic acid is a meta-director and a deactivator, while the halogens are ortho-, para-directors and deactivators. The directing effects of the fluorine at position 4 and the chlorine at position 2 guide the nitro group to the 5-position, yielding 2-chloro-4-fluoro-5-nitrobenzoic acid.[1] Temperature control is critical during this step to prevent over-nitration and the formation of unwanted byproducts.

-

Step 2: Reduction of the Nitro Group: The nitro group of the intermediate is then reduced to an amino group. Catalytic hydrogenation is a common and clean method for this transformation, employing catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere.[3] Alternative reduction methods include using metals in acidic media (e.g., Sn, Fe, or Zn in HCl). The choice of reducing agent can be influenced by the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. The successful reduction yields the final product, this compound.

Pathway 2: Synthesis from a Benzonitrile Precursor via Diazotization

An alternative approach utilizes a benzonitrile derivative, leveraging the transformation of an amino group into a fluorine atom via a diazotization reaction, a variant of the Balz-Schiemann reaction.[1] This method is particularly useful when the corresponding aminobenzonitrile is readily available.

Overall Scheme:

Caption: Multi-step synthesis starting from 2-chloro-4-aminobenzonitrile.

Causality and Experimental Considerations:

-

Step 1: Diazotization and Fluorination: The synthesis can commence from 2-chloro-4-aminobenzonitrile.[1][4] The primary amino group is first converted into a diazonium salt using sodium nitrite (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). The resulting diazonium salt is then treated with a fluorine source, such as tetrafluoroboric acid (HBF₄) or sodium tetrafluoroborate (NaBF₄), to form a diazonium tetrafluoroborate salt intermediate.[1][4]

-

Step 2: Thermal Decomposition (Balz-Schiemann): Gentle heating of the isolated diazonium tetrafluoroborate salt causes it to decompose, releasing nitrogen gas and forming the desired 2-chloro-4-fluorobenzonitrile. This reaction provides a regioselective method for introducing a fluorine atom.[1]

-

Step 3: Subsequent Transformations: The resulting 2-chloro-4-fluorobenzonitrile must then undergo a series of reactions analogous to Pathway 1 (nitration and reduction) to install the amino group at the 5-position. Finally, the nitrile group (-CN) is hydrolyzed to the carboxylic acid (-COOH) under acidic or basic conditions to yield the final product.[4] For instance, hydrolysis can be achieved by heating with a strong acid like sulfuric acid.[4]

Comparative Analysis of Synthesis Pathways

The selection of an optimal synthetic route depends on a balance of factors including efficiency, cost, safety, and scalability.

| Pathway | Starting Material | Key Transformations | Advantages | Disadvantages |

| Pathway 1 | 2-Chloro-4-fluorobenzoic acid | Electrophilic Nitration, Nitro Group Reduction | More direct route, fewer steps, potentially higher overall yield.[1] | Availability and cost of the starting material can be a factor. Nitration can produce isomers. |

| Pathway 2 | 2-Chloro-4-aminobenzonitrile | Diazotization (Balz-Schiemann), Nitration, Reduction, Nitrile Hydrolysis | Utilizes a readily available amino group for regioselective fluorination.[1] | Multi-step process, potentially lower overall yield. Diazonium salts can be unstable.[4] |

Detailed Experimental Protocols

The following protocols are provided as a representative guide for laboratory synthesis, based on established chemical principles.

Protocol 1: Synthesis via Nitration and Reduction (Pathway 1)

Step A: Synthesis of 2-Chloro-4-fluoro-5-nitrobenzoic acid

-

Reaction Setup: In a three-necked flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer, carefully add 2-chloro-4-fluorobenzoic acid to a pre-cooled (0-5 °C) mixture of concentrated sulfuric acid.

-

Nitration: While maintaining the low temperature, add a mixture of concentrated nitric acid and sulfuric acid dropwise via the dropping funnel. The rate of addition should be controlled to keep the internal temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., room temperature) for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is carefully poured onto crushed ice, causing the solid product to precipitate.

-

Purification: The crude product is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.

Step B: Synthesis of this compound

-

Reaction Setup: Charge a hydrogenation vessel with 2-chloro-4-fluoro-5-nitrobenzoic acid, a suitable solvent (e.g., methanol or ethanol), and a catalytic amount of 5-10% Palladium on Carbon (Pd/C).

-

Hydrogenation: Seal the vessel and purge it with nitrogen gas before introducing hydrogen gas. Pressurize the vessel with hydrogen (typically 2-5 kg/cm ²) and stir the mixture vigorously at a controlled temperature (e.g., 60-100 °C) for several hours.[3]

-

Reaction Monitoring: The consumption of hydrogen and TLC analysis can be used to monitor the reaction's progress.

-

Workup: Once the reaction is complete, the vessel is depressurized, and the catalyst is removed by filtration through a pad of Celite.

-

Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude product.

-

Purification: The final product, this compound, can be purified by recrystallization from a solvent such as toluene or an ethanol/water mixture to obtain a high-purity solid.[3]

Conclusion

The synthesis of this compound is a critical process for accessing a versatile intermediate in chemical and pharmaceutical research. The most common and practical routes involve either the direct nitration and subsequent reduction of 2-chloro-4-fluorobenzoic acid or a multi-step sequence starting from an aminobenzonitrile precursor. The choice between these pathways requires careful consideration of starting material availability, reaction scalability, and safety protocols. By understanding the mechanistic underpinnings and experimental nuances of each step, researchers can reliably and efficiently produce this valuable compound for further application in drug discovery and materials science.

References

- CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents.

-

2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Available at: [Link]

- JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google Patents.

- CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof - Google Patents.

- CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents.

-

Preparation of 2-amino-5-chlorobenzoic acid - PrepChem.com. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google Patents [patents.google.com]

- 4. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Amino-5-chloro-4-fluorobenzoic acid: Synthesis, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Anthranilic Acids in Modern Chemistry

Substituted anthranilic acids are fundamental scaffolds in medicinal chemistry and materials science.[1][2] The strategic incorporation of halogen atoms, particularly fluorine and chlorine, into the anthranilic acid backbone can profoundly influence a molecule's physicochemical and biological properties.[3][4] Fluorine, with its high electronegativity and small atomic radius, can enhance metabolic stability, binding affinity to biological targets, and lipophilicity.[3] Chlorine, a larger halogen, also modulates these properties and provides an additional vector for chemical modification. The specific regioisomer, 2-Amino-5-chloro-4-fluorobenzoic acid, has emerged as a valuable building block in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1][5] This guide provides an in-depth exploration of its discovery, historical synthetic evolution, and key applications.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClFNO₂ | [6] |

| Molecular Weight | 189.57 g/mol | [6] |

| CAS Number | 351367-77-6 | [6] |

| Appearance | Solid | [6] |

| Purity | Typically >95% | [6] |

| InChI Key | VTFCXMNTJYSFIR-UHFFFAOYSA-N | [6] |

Core Synthetic Methodologies and Historical Evolution

The synthesis of this compound and related halogenated anthranilic acids has evolved, driven by the need for more efficient, scalable, and cost-effective manufacturing processes. The historical development can be understood by examining the different precursor-based synthetic pathways.

Synthesis from Halogenated Benzoic Acid Precursors

A prevalent and direct strategy involves the functionalization of a pre-existing halogenated benzoic acid ring. This pathway typically involves two key steps: electrophilic nitration followed by reduction of the nitro group.

A common starting material for a related compound, 2-chloro-4-fluoro-5-nitrobenzoic acid, is 2-chloro-4-fluorobenzoic acid, which undergoes nitration using a mixture of nitric acid and sulfuric acid.[7] The subsequent reduction of the nitro group to an amine yields the corresponding aminobenzoic acid.

Experimental Protocol: Nitration of 2-chloro-4-fluorobenzoic acid

-

Reaction Setup: A solution of 2-chloro-4-fluorobenzoic acid is prepared in a suitable solvent, such as sulfuric acid, in a reaction vessel equipped with cooling and stirring.

-

Addition of Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is added dropwise to the solution while maintaining a low temperature to control the exothermic reaction.

-

Reaction Monitoring: The reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to determine the completion of the reaction.

-

Workup: The reaction mixture is carefully poured onto ice, leading to the precipitation of the crude 2-chloro-4-fluoro-5-nitrobenzoic acid.

-

Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization.

Causality Behind Experimental Choices:

-

Mixed Acid Nitration: The use of a mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution reaction on the deactivated benzoic acid ring.

-

Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.

Diagram: Synthesis via Nitration and Reduction

Caption: Nitration followed by reduction of a halogenated benzoic acid.

Synthesis from Anilines

An alternative and widely used approach commences with substituted anilines. For instance, the synthesis of the related 2-amino-5-fluorobenzoic acid has been reported starting from 4-fluoroaniline.[8] This method involves a condensation reaction with chloral hydrate and hydroxylamine hydrochloride to form an intermediate, which is then cyclized in concentrated sulfuric acid to yield a 5-fluoro-1H-indole-2,3-dione. Subsequent oxidation with hydrogen peroxide under alkaline conditions furnishes the desired 2-amino-5-fluorobenzoic acid.[8]

Diagram: Synthesis from 4-fluoroaniline

Caption: Multi-step synthesis starting from a substituted aniline.

Synthesis from Halogenated Toluenes

Early methods for synthesizing related compounds, such as 5-fluoro-ortho-aminobenzoic acid, utilized 2-methyl-4-fluoronitrobenzene as a starting material.[8][9] This process involves the catalytic hydrogenation of the nitro group, followed by oxidation of the methyl group to a carboxylic acid.[8][9]

Experimental Protocol: Synthesis from 2-methyl-4-fluoronitrobenzene

-

Catalytic Hydrogenation: 2-methyl-4-fluoronitrobenzene is subjected to catalytic hydrogenation using a catalyst such as Raney nickel at elevated temperature and pressure.

-

Catalyst Removal: After the reaction is complete, the catalyst is removed by filtration.

-

Oxidation: The resulting 5-fluoro-2-aminotoluene is then oxidized using a strong oxidizing agent like potassium permanganate.

-

Acidification and Purification: The reaction mixture is acidified to precipitate the crude product, which is then purified, for example, by recrystallization.[8][9]

Causality Behind Experimental Choices:

-

Catalytic Hydrogenation: This is a standard and efficient method for the reduction of nitro groups to amines, offering high yields and selectivity.

-

Potassium Permanganate Oxidation: A powerful oxidizing agent capable of converting the methyl group of the toluene derivative to a carboxylic acid.

Applications in Drug Discovery and Agrochemicals

This compound and its analogs are crucial intermediates in the synthesis of a wide range of biologically active molecules.

Pharmaceutical Research

Substituted aminobenzoic acids are foundational scaffolds in medicinal chemistry.[1] The specific arrangement of functional groups in this compound makes it a valuable precursor for various therapeutic agents. For example, related anthranilic acid derivatives have been utilized in the synthesis of:

-

Antiviral agents: As precursors for compounds with activity against HIV and herpes viruses.[9]

-

Anticancer agents: In the preparation of aminopyridines and other heterocyclic compounds with antitumor properties.[9]

-

Neuroprotective agents: For the synthesis of triazinones and their analogs for conditions like Alzheimer's and Parkinson's disease.[9]

-

Insecticidal agents: Fluorinated anthranilic diamides have shown significant insecticidal activity.[5][10]

The carboxylic acid group can be readily converted to esters or amides, while the amino group can participate in a variety of coupling reactions to build more complex molecular architectures.

Agrochemicals

This class of compounds also serves as important intermediates in the development of modern agrochemicals. For instance, 5-Amino-2-chloro-4-fluorobenzoic acid is an intermediate in the synthesis of Saflufenacil, a herbicide that acts by inhibiting the protoporphyrinogen IX oxidase (PPO) enzyme.[11]

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic halogenation in chemical synthesis. Its history, though not always linear, reflects the broader trends in organic synthesis, moving towards more efficient and versatile methodologies. As a key building block, it continues to play a vital role in the discovery and development of new pharmaceuticals and agrochemicals. Future research will likely focus on developing even more sustainable and atom-economical synthetic routes to this and related compounds, as well as exploring its utility in novel chemical scaffolds with enhanced biological activity.

References

- Vertex AI Search. (n.d.). How is 2-Amino-5-fluorobenzoic acid synthesized and what are its applications? - FAQ. Retrieved January 6, 2026.

- ChemBK. (n.d.). 2-Amino-4-chloro-5-fluorobenzoic acid. Retrieved January 6, 2026.

- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved January 6, 2026.

- Google Patents. (n.d.). JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid. Retrieved January 6, 2026.

- PubChem. (n.d.). 2-Amino-4-chloro-5-fluorobenzoic acid | C7H5ClFNO2 | CID 14668145. Retrieved January 6, 2026.

- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid. Retrieved January 6, 2026.

- Google Patents. (n.d.).

- Google Patents. (n.d.). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof. Retrieved January 6, 2026.

- PrepChem.com. (n.d.). Preparation of 2-amino-5-chlorobenzoic acid. Retrieved January 6, 2026.

- Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. Retrieved January 6, 2026.

- Guidechem. (n.d.). How is 2-Amino-5-chlorobenzoic acid applied and prepared in drug synthesis? Retrieved January 6, 2026.

- Benchchem. (n.d.). This compound | 351367-77-6. Retrieved January 6, 2026.

- Google Patents. (n.d.).

- Ningbo Inno Pharmachem Co., Ltd. (n.d.). Unlocking Pharmaceutical Potential: The Role of 2-Amino-4-fluorobenzoic Acid. Retrieved January 6, 2026.

- CymitQuimica. (n.d.). This compound | 351367-77-6. Retrieved January 6, 2026.

- Patsnap Eureka. (n.d.).

- Ningbo Inno Pharmachem Co., Ltd. (n.d.). Applications of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Research. Retrieved January 6, 2026.

- Sigma-Aldrich. (n.d.). 5-Amino-2-chloro-4-fluoro-benzoic acid | 172404-33-0. Retrieved January 6, 2026.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Retrieved January 6, 2026.

- Sigma-Aldrich. (n.d.). 2-Amino-5-fluorobenzoic acid 97 446-08-2. Retrieved January 6, 2026.

- BLD Pharm. (n.d.). 108288-16-0|2-Amino-4-chloro-5-fluorobenzoic acid. Retrieved January 6, 2026.

- CORE. (n.d.).

- Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Retrieved January 6, 2026.

- National Institutes of Health. (2023). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1)

- Googleapis.com. (2008).

- PubMed. (n.d.). Synthesis of insecticidal fluorinated anthranilic diamides. Retrieved January 6, 2026.

- PubMed. (2013). 4-Chloro-2-fluoro-5-nitrobenzoic acid as a possible building block for solid-phase synthesis of various heterocyclic scaffolds. Retrieved January 6, 2026.

- Fluorochem. (n.d.). High-Purity Chemical Building Blocks for Drug Discovery & Synthesis. Retrieved January 6, 2026.

- ResearchGate. (2002). (PDF) Fluorinated Anthracyclines: Synthesis and Biological Activity. Retrieved January 6, 2026.

Sources

- 1. benchchem.com [benchchem.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of insecticidal fluorinated anthranilic diamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 8. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]

- 9. Page loading... [wap.guidechem.com]

- 10. US9969717B2 - Method for producing substituted anthranilic acid derivatives - Google Patents [patents.google.com]

- 11. 5-AMino-2-chloro-4-fluorobenzoic acid | 172404-33-0 [chemicalbook.com]

Spectroscopic Characterization of 2-Amino-5-chloro-4-fluorobenzoic Acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-Amino-5-chloro-4-fluorobenzoic acid, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established spectroscopic principles and comparative analysis with structurally related molecules.

Introduction

This compound is a substituted aromatic carboxylic acid. Its unique substitution pattern, featuring an amino group, a carboxylic acid, and two different halogen atoms, results in a distinct spectroscopic fingerprint. Understanding these spectral characteristics is paramount for its unambiguous identification, purity assessment, and for predicting its reactivity and interactions in various chemical and biological systems.

Molecular Structure and Expected Spectroscopic Features

The molecular structure of this compound dictates its interaction with different regions of the electromagnetic spectrum. The presence of a benzene ring with electron-donating (amino) and electron-withdrawing (carboxylic acid, chloro, fluoro) groups creates a complex electronic environment, which is reflected in its NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amino group protons, and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the substituents.

Predicted ¹H NMR Data (in DMSO-d₆):

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) in Hz |

| H-3 | 7.5 - 7.8 | Doublet (d) | ~9 Hz (³JH-F) |

| H-6 | 6.8 - 7.1 | Doublet (d) | ~7 Hz (⁴JH-H) |

| -NH₂ | 5.0 - 6.0 | Broad Singlet (br s) | - |

| -COOH | 12.0 - 13.0 | Broad Singlet (br s) | - |

Rationale behind the Predictions:

-

Aromatic Protons: The fluorine atom at position 4 will couple with the proton at position 3, resulting in a doublet. The chlorine atom at position 5 will also influence the chemical shift of the adjacent proton at position 6.

-

Amino and Carboxylic Acid Protons: These protons are acidic and their signals are often broad due to chemical exchange. Their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts of the aromatic carbons are particularly sensitive to the nature of the substituents.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 165 - 170 |

| C-F | 155 - 160 (d, ¹JC-F ≈ 240-250 Hz) |

| C-NH₂ | 145 - 150 |

| C-Cl | 120 - 125 |

| C-H (Aromatic) | 115 - 130 |

| C-COOH | 110 - 115 |

Rationale behind the Predictions:

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon typically appears in the downfield region of the spectrum.

-

Carbon-Fluorine Coupling: The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JC-F). Carbons two and three bonds away will show smaller couplings.

-

Substituent Effects: The electron-donating amino group will shield the carbon it is attached to, while the electron-withdrawing groups (Cl, F, COOH) will deshield the corresponding carbons.

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for NMR Data Acquisition and Processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the O-H, N-H, C=O, and C-X (X=Cl, F) bonds.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| N-H (Amine) | 3300-3500 | Medium, Doublet |

| C=O (Carboxylic Acid) | 1680-1710 | Strong |

| C=C (Aromatic) | 1450-1600 | Medium to Strong |

| C-F | 1200-1300 | Strong |

| C-Cl | 700-800 | Strong |

Rationale behind the Predictions:

-

O-H and N-H Stretching: The broad O-H stretch from the carboxylic acid and the doublet N-H stretch from the primary amine are highly characteristic.

-

C=O Stretching: The carbonyl stretch of the carboxylic acid is typically a strong, sharp band.

-

C-X Stretching: The carbon-fluorine and carbon-chlorine stretching vibrations will appear in the fingerprint region of the spectrum.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

Caption: Workflow for IR Spectroscopy using the KBr Pellet Method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will show the molecular ion peak and characteristic fragment ions.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| Ion | m/z (mass-to-charge ratio) | Relative Abundance |

| [M]⁺ (Molecular Ion) | 189/191 (due to ³⁵Cl/³⁷Cl isotopes) | High |

| [M-OH]⁺ | 172/174 | Medium |

| [M-COOH]⁺ | 144/146 | Medium |

Rationale behind the Predictions:

-

Molecular Ion: The molecular ion peak will appear as a pair of peaks with an approximate 3:1 intensity ratio, which is characteristic of the presence of a chlorine atom.

-

Fragmentation: Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH) and the loss of the entire carboxylic acid group (-COOH).

Experimental Protocol for Mass Spectrometry (EI)

Caption: Workflow for Electron Ionization Mass Spectrometry.

Conclusion